5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Description
5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group
Properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLXVXJRFCKANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240127 | |
| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007541-81-2 | |
| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007541-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or catalytic decarboxylation to form substituted pyrazoles. In one protocol, heating at 160°C under vacuum eliminates CO₂, yielding 5-(3-chlorophenyl)-1H-pyrazole (83% purity). Transition metal catalysts like Cu(OAc)₂ enhance reaction efficiency at lower temperatures (120°C), achieving 92% conversion in dimethylformamide .
| Reaction Conditions | Catalyst | Temperature | Yield |
|---|---|---|---|
| Thermal decomposition | None | 160°C | 83% |
| Cu(OAc)₂-mediated decarboxylation | Cu(OAc)₂ | 120°C | 92% |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters/amides, key intermediates for further functionalization:
Esterification
Refluxing with ethanol and H₂SO₄ (4 h) produces ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (89% yield). Alternative methods using DCC/DMAP in THF achieve comparable yields under milder conditions .
Amidation
Reaction with benzylamine in the presence of EDC/HOBt yields N-benzyl-5-(3-chlorophenyl)-1H-pyrazole-4-carboxamide (76% yield). Microwave-assisted synthesis reduces reaction time from 12 h to 30 min with 81% efficiency.
Substitution and Coupling Reactions
The 3-chlorophenyl substituent participates in cross-coupling reactions:
Suzuki–Miyaura Coupling
Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), the chloride substituent couples with phenylboronic acid to form 5-(3-biphenyl)-1H-pyrazole-4-carboxylic acid (68% yield). Catalyst loading as low as 2 mol% maintains efficacy .
Nucleophilic Aromatic Substitution
Reaction with sodium methoxide in DMSO at 80°C replaces the chlorine atom with a methoxy group, yielding 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (71% yield). Higher temperatures (>100°C) induce side reactions, reducing purity to 54%.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Triazole Formation
Click chemistry with sodium azide and propargyl bromide in a Cu(I)-catalyzed azide-alkyne cycloaddition produces 1,2,3-triazole-linked derivatives (89% yield). These derivatives exhibit improved solubility in polar aprotic solvents.
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : Stable in 1M HCl at 25°C for 24 h (<5% degradation), but degrades rapidly in 3M HCl at 80°C (t₁/₂ = 1.5 h).
-
Basic Conditions : Forms water-soluble carboxylate salts (e.g., sodium salt) at pH >10. Prolonged exposure to NaOH (1M, 60°C) induces ring-opening side reactions .
This systematic analysis demonstrates 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid’s utility as a multifunctional building block in synthetic organic chemistry. Its compatibility with diverse reaction conditions enables tailored modifications for pharmaceutical intermediates and advanced materials.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
This compound acts as a key intermediate in synthesizing numerous pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. Its structural characteristics allow for modifications that enhance biological activity, making it a valuable building block in drug design.
Mechanism of Action
Research indicates that 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid may function as an enzyme inhibitor or receptor antagonist. Studies have shown its potential to interact with specific molecular targets, leading to various pharmacological effects, including anti-inflammatory and analgesic properties .
Agricultural Chemistry
Herbicidal Activity
The compound has been identified as effective in controlling unwanted plant growth, thus improving agricultural productivity. Its application as a herbicide is significant for developing sustainable agricultural practices, allowing for better crop management without excessive chemical use .
Material Science
Polymer Formulation
In material science, this compound is utilized in formulating specialty polymers and coatings. These applications focus on enhancing the durability and environmental resistance of materials, which is crucial for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound to study enzyme inhibition, particularly in pathways related to cancer and metabolic disorders. By understanding its interactions at the molecular level, scientists can gain insights into potential therapeutic targets for treating these conditions .
Summary of Applications
| Application Area | Key Uses | Notable Features |
|---|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis | Anti-inflammatory and analgesic properties |
| Agricultural Chemistry | Herbicide for weed control | Improves crop productivity |
| Material Science | Specialty polymers and coatings | Enhances durability and resistance |
| Biochemical Research | Enzyme inhibition studies | Insights into cancer and metabolic disorder treatments |
Case Studies
Several studies have highlighted the efficacy of this compound in various contexts:
- Anti-inflammatory Research : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its potential for developing new therapeutic agents.
- Herbicidal Efficacy : Field trials indicated that formulations containing this compound effectively reduced weed populations without harming crops, showcasing its utility in sustainable agriculture practices .
- Material Durability Testing : Research showed that coatings incorporating this compound exhibited enhanced resistance to environmental degradation compared to traditional materials, indicating its promise in industrial applications .
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1H-pyrazole-3-carboxylic acid
- 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide
- 5-(3-chlorophenyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid
Uniqueness
5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrazole ring, which influences its reactivity and binding properties. The presence of the 3-chlorophenyl group also imparts distinct electronic and steric effects, making it a valuable scaffold in drug design and materials science.
Biological Activity
5-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1007541-81-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. This structure contributes to its biological activity by enabling interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Analgesic Effects
In vivo studies have shown that derivatives of this compound possess analgesic properties, comparable to traditional analgesics such as aspirin. The acetic acid-induced writhing test demonstrated significant pain relief, indicating its potential as an alternative pain management solution .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can act as a competitive inhibitor for COX enzymes, reducing the synthesis of pro-inflammatory mediators.
- Receptor Modulation : It may also interact with various receptors involved in pain and inflammation pathways, modulating their activity and contributing to its analgesic effects .
Case Studies and Research Findings
Applications in Research and Industry
This compound is utilized in several domains:
- Pharmaceutical Development : It serves as a lead compound for developing new anti-inflammatory and analgesic medications.
- Agricultural Chemistry : The compound is being explored for use in herbicides and fungicides due to its efficacy in inhibiting certain biological pathways in pests .
- Material Science : Its unique chemical properties allow it to be used in synthesizing advanced materials with specific characteristics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and substituted aldehydes. For example, a related pyrazole-4-carboxylic acid derivative was synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions . Optimization involves adjusting molar ratios, temperature (e.g., 80–100°C), and solvent systems (e.g., ethanol or acetic acid). Post-synthesis, hydrolysis under basic conditions (e.g., NaOH) converts esters to carboxylic acids .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .
- FT-IR and NMR : Assign functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹ in IR) and confirm regiochemistry via ¹H NMR (e.g., pyrazole proton splitting patterns) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring purity >95% by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can substituent effects at the pyrazole ring influence bioactivity, and what strategies exist for optimizing derivatives?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 3-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Pharmacophore modeling : Use software like Schrödinger Suite to predict binding affinity. For example, derivatives with bulky substituents at position 1 of the pyrazole ring showed improved antibiofilm activity against Candida albicans .
- SAR studies : Synthesize analogs via coupling reactions (e.g., amidation with 2-phenoxyacetyl chlorides) and test in vitro for activity .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?
- Methodological Answer :
- Basis set selection : Use B3LYP/6-311++G(d,p) for DFT calculations to match experimental UV-Vis and NMR shifts .
- Solvent effects : Include polarizable continuum models (PCM) in calculations to account for solvent-induced shifts in NMR .
- Validation : Cross-check computed vibrational frequencies (IR) with experimental data; discrepancies >10 cm⁻¹ may indicate conformational flexibility or crystal packing effects .
Q. What methodological approaches ensure high purity for pharmacological assays, particularly when solubility is low?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) .
- Solubility enhancement : Prepare sodium salts via neutralization with NaOH or use co-solvents (e.g., DMSO:PBS = 1:9) for in vitro assays .
- Purity validation : LC-MS with charged aerosol detection (CAD) for non-UV-active impurities .
Q. What computational tools predict physicochemical properties (e.g., logP, pKa) for solubility and permeability studies?
- Methodological Answer :
- Software : Use ACD/Labs or MarvinSuite to calculate logP (e.g., predicted ~2.5 for the parent compound) and pKa (~4.2 for the carboxylic acid group) .
- Molecular dynamics (MD) : Simulate solvation free energy in water/octanol systems to estimate partition coefficients .
Methodological Challenges in Experimental Design
Q. How to address low solubility in pharmacological assays without compromising compound stability?
- Methodological Answer :
- Salt formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether, improving aqueous solubility .
- Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine-based vesicles) to enhance bioavailability .
Q. What strategies mitigate regioselectivity issues during pyrazole ring functionalization?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
